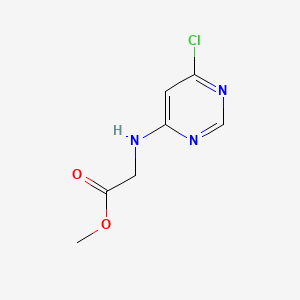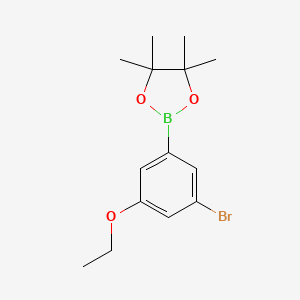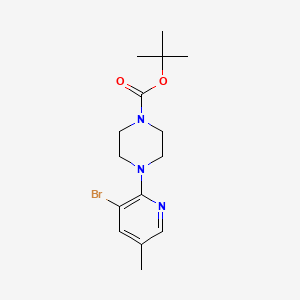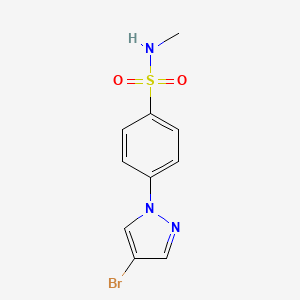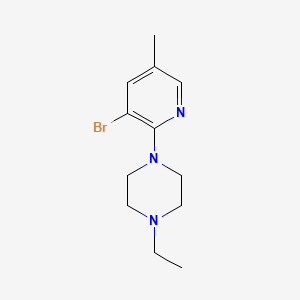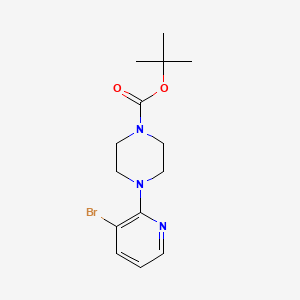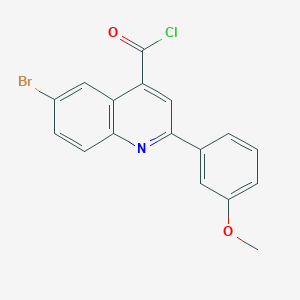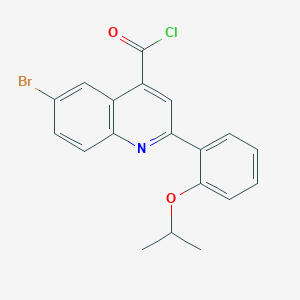
1-(Aminomethyl)-3,3-dimethylcyclohexanol
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structures of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, a derivative of 1-(Aminomethyl)-3,3-dimethylcyclohexanol, show unique hydrogen-bonded ring arrangements and potential for secondary structural motifs in peptide research (Abele, Seiler, & Seebach, 1999).
Medicinal Chemistry
- Medicinal chemistry studies of 4-aminomethylcyclohexanecarboxylic acid derivatives, related to this compound, reveal the compound's potential as antiplasmin drugs with specific isomer configurations showing enhanced activity (Isoda & Yamaguchi, 1980).
Experimental and Theoretical Properties
- Explorations of the properties of derivatives like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (related to this compound) using experimental spectroscopies and theoretical studies provide insights into molecular structures, vibrational frequencies, and electron localization (Fatima et al., 2021).
Catalysis
- Dimethyltin(IV) compounds derived from related structures demonstrate potential as catalysts in solvent-free Baeyer–Villiger oxidations, indicating the broad applicability of this compound derivatives in chemical synthesis (Martins, Hazra, Silva, & Pombeiro, 2016).
Synthetic Applications
- The convenient synthesis approach for 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes, showcases the chemical versatility and the potential for creating novel compounds based on the this compound structure (Moens, D’hooghe, & Kimpe, 2013).
Oxidation and Reaction Studies
- Studies on the oxidation of 1,4-dimethylcyclohexane, a compound structurally similar to this compound, show its potential as an absorbent for oxygen, highlighting its reactivity and potential applications in oxidation reactions (Chavanne & Bode, 1930).
Mechanism of Action
Target of Action
1-(Aminomethyl)-3,3-dimethylcyclohexanol, also known as Gabapentin, primarily targets voltage-activated calcium channels in the body . These channels play a crucial role in the transmission of signals in neurons. By interacting with these channels, this compound can influence the activity of the nervous system .
Mode of Action
This compound interacts with its targets by decreasing the activity of a subset of calcium channels . This interaction results in a reduction in the release of excitatory neurotransmitters, which in turn leads to a decrease in neuronal excitability . This is how this compound exerts its therapeutic effects, particularly in conditions like neuropathic pain and seizures .
Biochemical Pathways
This suggests that this compound may affect pathways related to calcium ion transport and neuronal signaling .
Pharmacokinetics
It is eliminated from the systemic circulation primarily by renal excretion . The elimination half-life of this compound is approximately 5 to 7 hours . Its bioavailability is inversely proportional to the dose and can be increased by a high-fat meal .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . These effects can lead to a decrease in symptoms associated with conditions like neuropathic pain and seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the elimination of the compound from the body . Additionally, the presence of a high-fat meal can increase the bioavailability of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Aminomethyl)-3,3-dimethylcyclohexanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the metabolism of amines and other organic compounds. The interaction with monoamine oxidase leads to the deamination of the aminomethyl group, while cytochrome P450 catalyzes the oxidation of the cyclohexanol ring. These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, thereby affecting the metabolism of neurotransmitters. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of various metabolites. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate physiological processes such as neurotransmitter metabolism and energy production. At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the accumulation of toxic metabolites and the disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amine metabolism and oxidative stress response. This compound interacts with enzymes such as monoamine oxidase and cytochrome P450, which play crucial roles in its metabolism. The metabolic pathways of this compound involve the conversion of the aminomethyl group to various metabolites, which can then enter other metabolic pathways and affect cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as the sodium-dependent multivitamin transporter and the monocarboxylate transporter, which facilitate its uptake and distribution within the body. The localization and accumulation of this compound in specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within specific organelles can affect its activity and the overall cellular response .
Properties
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-3-5-9(11,6-8)7-10/h11H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLVMCHKUSCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676547 | |
| Record name | 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911099-61-1 | |
| Record name | 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


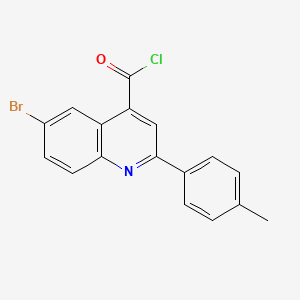
![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)
